

5-Vinyluracil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Vinyluracil

Cat. No.: B015639

[Get Quote](#)

Abstract

5-Vinyluracil is a chemically modified nucleobase that has garnered significant interest in various fields of chemical biology and drug development. Its vinyl functional group serves as a versatile handle for a variety of chemical transformations, making it a valuable tool for the synthesis of modified oligonucleotides, the study of nucleic acid structure and function, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **5-vinyluracil**, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.

Chemical Structure and Properties

5-Vinyluracil, with the IUPAC name 5-ethenyl-1H-pyrimidine-2,4-dione, is a derivative of the pyrimidine nucleobase uracil. The key structural feature is the presence of a vinyl group at the C5 position of the pyrimidine ring.

Figure 1: Chemical structure of **5-Vinyluracil**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-vinyluracil** is presented in Table 1. The data has been compiled from various chemical suppliers and databases.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [2]
Molecular Weight	138.12 g/mol	[1] [2]
CAS Number	37107-81-6	[1] [2]
Appearance	Solid	[1]
Melting Point	>300 °C (decomposes)	[1]
Solubility	Soluble in DMSO and water.	
SMILES	C=CC1=CNC(=O)NC1=O	[1]
InChI	1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2, (H2,7,8,9,10)	[1]

Spectroscopic Data

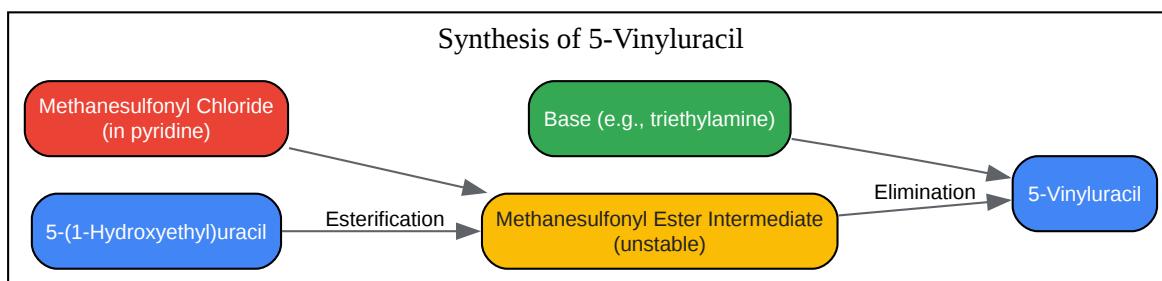
Detailed spectroscopic data for **5-vinyluracil** is crucial for its identification and characterization. While a comprehensive public database of its spectra is not readily available, typical spectral features can be predicted based on its structure and data from related uracil derivatives.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), the C6-H proton of the uracil ring (around 7-8 ppm), and the N-H protons (which may be broad and their chemical shift can be solvent-dependent).
- ¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons (C2 and C4, typically in the range of 150-170 ppm), the vinyl carbons (around 110-140 ppm), and the other ring carbons.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **5-vinyluracil** will be characterized by absorption bands corresponding to its functional groups. Key expected peaks are:


- N-H stretching: ~3200-3400 cm^{-1}
- C=O stretching (carbonyls): ~1650-1750 cm^{-1}
- C=C stretching (vinyl and ring): ~1600-1680 cm^{-1}
- C-H stretching (vinyl): ~3000-3100 cm^{-1}

1.2.3. UV-Vis Spectroscopy

Uracil and its derivatives typically exhibit strong absorption in the UV region. The λ_{max} for **5-vinyluracil** is expected to be in the range of 260-280 nm, characteristic of the pyrimidine chromophore. The vinyl group, being in conjugation with the pyrimidine ring, may cause a slight bathochromic shift (shift to longer wavelength) compared to unsubstituted uracil.

Synthesis of 5-Vinyluracil

A high-yield synthesis of **5-vinyluracil** has been reported, proceeding via the dehydration of 5-(1-hydroxyethyl)uracil. The following is a representative experimental protocol based on the literature.

[Click to download full resolution via product page](#)

Figure 2: Synthetic pathway for **5-Vinyluracil**.

Experimental Protocol: Synthesis from 5-(1-Hydroxyethyl)uracil

Materials:

- 5-(1-Hydroxyethyl)uracil
- Methanesulfonyl chloride
- Pyridine (anhydrous)
- Triethylamine (anhydrous)
- Anhydrous diethyl ether
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform/methanol mixture)

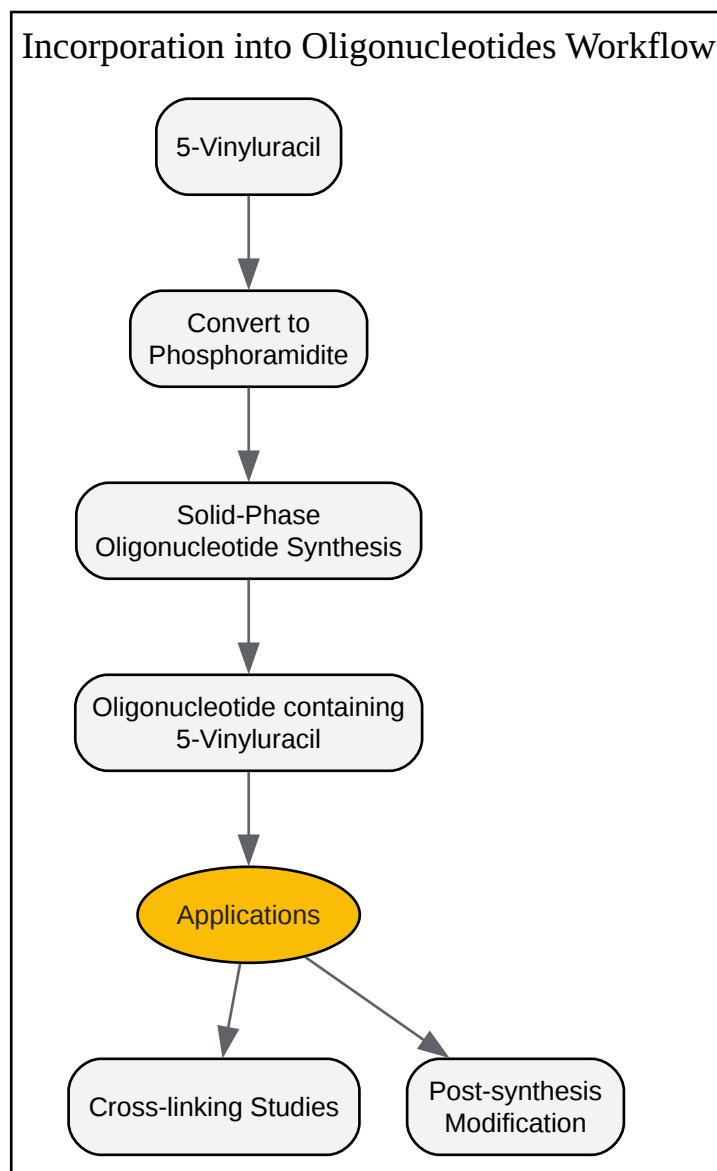
Procedure:

- Esterification: Dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add methanesulfonyl chloride dropwise to the cooled solution with stirring.
- Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
- Elimination: After the formation of the methanesulfonyl ester intermediate is complete, add anhydrous triethylamine to the reaction mixture.
- Allow the mixture to warm to room temperature and stir for an extended period (e.g., 12-24 hours) to facilitate the elimination reaction.
- Work-up and Purification:
 - Quench the reaction by adding cold water.

- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield pure **5-vinyluracil**.

Note: This is a generalized protocol. Researchers should consult the primary literature for precise quantities, reaction times, and purification details.

Applications in Research and Drug Development


The vinyl group of **5-vinyluracil** provides a reactive site for a variety of chemical modifications, making it a valuable building block in several applications.

Incorporation into Oligonucleotides

5-Vinyluracil can be converted to its corresponding phosphoramidite and incorporated into synthetic DNA and RNA oligonucleotides using standard solid-phase synthesis protocols.

These modified oligonucleotides can be used for:

- Cross-linking studies: The vinyl group can participate in photo-induced or chemically-induced cross-linking reactions with adjacent nucleic acid bases or proteins, providing insights into their spatial proximity and interactions.
- Post-synthesis modification: The vinyl group can be further functionalized after oligonucleotide synthesis using reactions like Diels-Alder cycloadditions, Michaeli additions, or Heck couplings to attach fluorescent dyes, biotin, or other reporter molecules.

[Click to download full resolution via product page](#)

Figure 3: Workflow for incorporating **5-Vinyluracil** into oligonucleotides.

RNA Metabolic Labeling

5-Vinyluracil can be used as a chemical reporter for metabolic labeling of newly transcribed RNA in living cells. Cells are incubated with **5-vinyluracil**, which is incorporated into nascent RNA transcripts. The vinyl-modified RNA can then be detected and enriched through bioorthogonal chemical reactions, such as the inverse-electron-demand Diels-Alder reaction

with a tetrazine-functionalized probe. This allows for the study of RNA synthesis, turnover, and localization.

Biological Activity

Derivatives of **5-vinyluracil** have shown promise as antiviral agents. For instance, certain **5-vinyluracil** nucleoside analogs have demonstrated activity against herpes simplex virus (HSV). The mechanism of action is often related to the inhibition of viral DNA polymerase. Further research is needed to fully elucidate the therapeutic potential of **5-vinyluracil** and its derivatives. Some studies have also explored the antimicrobial properties of other 5-substituted uracil derivatives, though specific data for **5-vinyluracil** is less common.

Safety and Handling

5-Vinyluracil should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

5-Vinyluracil is a versatile and valuable molecule for researchers and drug development professionals. Its unique chemical properties, particularly the reactive vinyl group, enable a wide range of applications from fundamental studies of nucleic acid biology to the development of novel therapeutic strategies. The synthetic accessibility of **5-vinyluracil** and its compatibility with standard biochemical and molecular biology techniques make it an attractive tool for advancing our understanding of biological systems and for the design of new diagnostic and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antiherpesviral activity and inhibitory action on cell growth of 5-alkenyl derivatives of 1-beta D-arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Vinyluracil: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015639#5-vinyluracil-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com